3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid

Thiophene chemistry Positional isomerism Physicochemical properties

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1285223-04-2) is a synthetic thiophene-2-carboxylic acid derivative featuring a 2-chlorobenzyloxy substituent at the 3-position of the thiophene ring. With a molecular formula of C12H9ClO3S and a molecular weight of 268.72 g/mol, it is commercially available at a minimum purity specification of 95%.

Molecular Formula C12H9ClO3S
Molecular Weight 268.72 g/mol
Cat. No. B12078433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid
Molecular FormulaC12H9ClO3S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(SC=C2)C(=O)O)Cl
InChIInChI=1S/C12H9ClO3S/c13-9-4-2-1-3-8(9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15)
InChIKeyHHEMELAEZVXROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid | Core Structural and Procurement Overview


3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1285223-04-2) is a synthetic thiophene-2-carboxylic acid derivative featuring a 2-chlorobenzyloxy substituent at the 3-position of the thiophene ring . With a molecular formula of C12H9ClO3S and a molecular weight of 268.72 g/mol, it is commercially available at a minimum purity specification of 95% . The compound belongs to the broader class of 3-alkoxythiophene-2-carboxylic acids, which have been investigated as intermediates in medicinal chemistry and as scaffolds for d-amino acid oxidase (DAO) inhibitors [1].

Pathway study DAO inhibition study scaffold
Substituent effect Ortho-chloro geometry and electronic profile
Synthetic use Building block for heterocyclic elaboration

Why the 2-Chlorobenzyl Substituent in 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid Resists Generic Replacement


The position of the chlorine atom on the benzyloxy substituent directly determines the compound's spatial geometry and electronic properties. The ortho-chloro configuration of 3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid introduces distinct steric hindrance and dipole orientation compared to its para-chloro isomer . In structure-activity relationship (SAR) studies on thiophene-2-carboxylic acid-based DAO inhibitors, small substituent changes on the thiophene ring markedly altered inhibitory potency, with the introduction of large branched side chains causing significant potency loss [1]. Consequently, a simple substitution of the 2-chlorobenzyl group with a 4-chlorobenzyl or unsubstituted benzyl analog cannot be assumed to preserve binding geometry, reactivity, or downstream biological performance without empirical validation.

! Para-chloro isomer may not preserve ortho-specific binding conformation due to altered spatial geometry.
! Unsubstituted benzyl analog loses chlorine electronic effects, potentially reducing target engagement.

Quantitative Differentiation Guide for 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid


Chlorine Positional Isomerism: Ortho vs. Para Substitution and Melting Point Divergence

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid (ortho-chloro) and its para-chloro isomer 3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 339009-58-4) share identical molecular formulas (C12H9ClO3S) and molecular weights (268.72 g/mol) but exhibit different solid-state properties. The para isomer has a reported melting point of 158–159°C , whereas no melting point data is available for the ortho isomer, implying a different crystalline packing arrangement. In general, ortho-substituted benzyl derivatives display lower melting points and higher solubility in organic solvents compared to para isomers due to disrupted crystal lattice packing [1].

Positional isomerism
Class-level
Target (ortho) Melting point not reported
para isomer 158–159 °C
Implied solubility differences may affect formulation and handling.
Consistent with class-level ortho effect; no crystallography available.
Thiophene chemistry Positional isomerism Physicochemical properties

Thiophene Ring Substitution: Mono- vs. Di-Chlorinated Analogs and Molecular Weight Differentiation

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid (MW 268.72) contains one chlorine atom on the benzyl ring. Its di-chlorinated analog 4-chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1774902-81-6) has a molecular weight of 303.2 g/mol and contains an additional chlorine atom on the thiophene ring . This 34.5 Da increase in molecular weight and the addition of an electron-withdrawing chlorine on the thiophene ring is expected to increase lipophilicity (predicted LogP) and alter the acidity of the carboxylic acid group through inductive effects [1].

Molecular weight
Class-level
268.72 vs 303.2 g/mol (+34.5 Da)
Lower MW and halogen count may support fragment-based screening.
Predicted lipophilicity increase with second chlorine; vendor data.
Halogenated thiophenes Molecular weight Lipophilicity

Potential for Ortho-Specific Intramolecular Interactions in 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic Acid

The ortho-chlorine atom on the benzyl ring of 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is positioned to engage in non-covalent intramolecular interactions with the ether oxygen or the thiophene ring, potentially stabilizing a specific low-energy conformation. This ortho-effect is absent in the para-chloro isomer . Conformational restriction can be critical for biological target engagement, as demonstrated in SAR studies of thiophene-2-carboxylic acid DAO inhibitors where the stacking interaction between Tyr224 and the thiophene ring was essential for potency [1]. A pre-organized conformer stabilized by an ortho-chlorine could enhance binding entropy, though no direct experimental evidence for this specific compound has been published.

Conformational hypothesis
Source review
Ortho-chlorine may enable Cl···O or Cl···π interactions not possible in para isomer.
If confirmed, could influence binding entropy and selectivity context.
Computational modeling required; no direct experimental data.
Intramolecular hydrogen bonding Conformational analysis ortho-effect

Optimal Procurement and Application Scenarios for 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid


Medicinal Chemistry: Ortho-Chlorobenzyl Fragment for DAO Inhibitor Lead Optimization

Based on the class-level SAR for thiophene-2-carboxylic acid DAO inhibitors, where the thiophene ring engages in a critical π-stacking interaction with Tyr224 [1], 3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid can serve as a core scaffold for exploring substituent effects. The ortho-chloro configuration may impart conformational restriction distinct from the para isomer, potentially improving binding. Procurement is justified when a research program requires systematic exploration of halogen position effects on DAO or related flavoenzyme inhibition.

Synthetic Intermediate for Benzimidazole-Thiophene Hybrid Molecules

The compound's carboxylic acid group and 3-alkoxy functionality make it a viable intermediate for constructing more complex heterocyclic systems. A methyl ester derivative, methyl 5-(1H-benzo[d]imidazol-1-yl)-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylate, has been cataloged [2], demonstrating that the 3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid core can be elaborated into fused polycyclic structures. Researchers synthesizing benzimidazole-thiophene conjugates should prioritize this ortho-chloro building block when the ortho substituent is specifically required for the target hybrid structure.

Physicochemical Property Screening in Fragment-Based Drug Discovery

With a molecular weight of 268.72 g/mol, 1 chlorine atom, and a thiophene-2-carboxylic acid core, this compound fits fragment library criteria [3]. Its lower molecular weight and reduced halogen count compared to the di-chlorinated analog (MW 303.2) make it a more attractive fragment starting point, as per the 'rule of three' guidelines for fragment-based lead discovery. Procurement is recommended for fragment screening libraries where balanced lipophilicity and minimal molecular complexity are selection criteria.

Crystallography and Solid-State Property Comparisons of Positional Isomers

Since the para-chloro isomer (CAS 339009-58-4) has a reported melting point of 158–159°C while no melting point is reported for the ortho isomer, a side-by-side crystallization study of the two isomers could reveal how chlorine position affects crystal packing and solubility. Such a study would directly inform formulation and purification strategies for thiophene-2-carboxylic acid derivatives. Procurement of both isomers from the same supplier under the same purity specification is recommended for controlled comparative analysis.

Application
Selection Property
Validation Focus
DAO inhibitor scaffold optimization
Ortho-chloro positional isomer scaffold
π-stacking with Tyr224 and conformation restriction review
Benzimidazole-thiophene hybrid synthesis
3-alkoxy thiophene-2-carboxylic acid core
Ortho-substituent requirement for target hybrid
Fragment-based library screening
Lower MW and single chlorine count
Balanced lipophilicity and minimal complexity
Positional isomer solid-state comparison
Ortho vs para crystallinity differences
Melting point and solubility differentiation
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